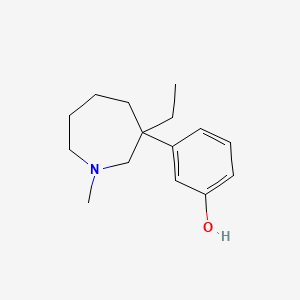
メプタジノール
概要
説明
3-(3-ethyl-1-methyl-3-azepanyl)phenol is a member of azepanes.
A narcotic antagonist with analgesic properties. It is used for the control of moderate to severe pain.
科学的研究の応用
術後疼痛管理
メプタジノールは、中等度から重度の術後疼痛の管理に一般的に使用されます。 筋肉内投与した場合、ペンタゾシンやペチジンなどの他の鎮痛薬と比較して同等の効果が得られることが分かっています {svg_1}. その作用発現が速いため、術後の即効的な疼痛緩和に適した選択肢となります。
産科鎮痛
産科では、メプタジノールは出産時の疼痛緩和に使用されます。他のオピオイドと比較して新生児の呼吸抑制のリスクが低いことが利点です。 研究によると、筋肉内投与されたメプタジノールは、新生児に重大な副作用を伴うことなく、有効な産科鎮痛薬であることが示されています {svg_2}.
救急医学における鎮痛
救急医学では、メプタジノールはその作用発現が速いため、迅速な疼痛緩和が必要とされる場合にしばしば使用されます。 特に、呼吸抑制のリスクが低いため、モニタリングのリソースが限られている状況で有用です {svg_3}.
慢性疼痛症候群
慢性疼痛の治療法としては第一選択ではありませんが、メプタジノールは長期間の疼痛管理に使用されてきました。 患者は通常、時間の経過とともに投与量を増やす必要がなく、耐性発達の可能性が低いことを示唆しています {svg_4}.
オピオイド受容体に関する研究
メプタジノールの混合型アゴニスト/アンタゴニスト特性は、オピオイド受容体に関する研究の興味深い対象となっています。 オピオイド鎮痛薬の薬力学とその異なる受容体タイプとの相互作用を理解するための研究に使用されてきました {svg_5}.
これらの用途はそれぞれ、鎮痛薬としてのメプタジノールの汎用性と、疼痛管理におけるさらなる研究の可能性を示しています。 アゴニスト/アンタゴニスト活性とコリン作動性特性を含む薬理学的プロファイルは、科学的関心の対象であり続けています {svg_6}.
作用機序
Target of Action
Meptazinol primarily targets the mu-1 opioid receptor . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. The mu opioid receptors are the primary therapeutic target for analgesics .
Mode of Action
Meptazinol is a mixed agonist/antagonist at the opioid receptors . As an agonist, it binds to the opioid receptors in the brain and spinal cord, mimicking the action of endorphins (natural painkillers produced in the body), thus decreasing the perception of pain . As an antagonist, it blocks the receptor and prevents the binding of other opioids, reducing the risk of dependence and abuse .
Biochemical Pathways
It’s known that meptazinol, like other opioids, influences thepain signaling pathways in the central nervous system . It also has been suggested to have an impact on the Nrf2/Antioxidant Enzyme Pathway , which plays a crucial role in cellular defense against oxidative stress .
Pharmacokinetics
After oral administration, Meptazinol is rapidly absorbed, with peak drug concentrations reached between 0.5 to 3 hours . The elimination half-life is approximately 3.39 hours after a single dose and 4.97 hours after multiple doses . The systemic bioavailability is relatively low, ranging from 1.9 to 18.5% . The drug is rapidly metabolized, mainly to the glucuronide conjugate of the parent drug , and excreted chiefly via the urine .
Result of Action
The primary result of Meptazinol’s action is analgesia , or pain relief . It achieves this by decreasing the perception of pain through its agonistic action on the mu-1 opioid receptor . Its antagonistic activity reduces the risk of dependence and abuse, making it safer than full mu agonists like morphine .
Action Environment
The action, efficacy, and stability of Meptazinol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Meptazinol may increase the central nervous system depressant activities of certain drugs . Furthermore, individual factors such as age, health status, and genetic makeup can also influence the drug’s action and efficacy .
Safety and Hazards
The most common side effects associated with Meptazinol administration are gastrointestinal effects such as nausea and vomiting . Drowsiness and dizziness may also be a frequent problem . The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash face, hands and any exposed skin thoroughly after handling .
将来の方向性
生化学分析
Biochemical Properties
Meptazinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a partial agonist at the μ-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation. The interaction of Meptazinol with the μ-opioid receptor leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release, thereby reducing pain perception .
Cellular Effects
Meptazinol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to opioid receptors in the brain and spinal cord, Meptazinol decreases the perception of pain and alters the emotional response to pain. It also affects cell signaling pathways by inhibiting the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. Additionally, Meptazinol can modulate gene expression by influencing the transcription of genes involved in pain and inflammation .
Molecular Mechanism
The molecular mechanism of Meptazinol involves its binding to the μ-opioid receptor, where it acts as a partial agonist. This binding leads to the activation of G-proteins, which in turn inhibit adenylate cyclase activity. The inhibition of adenylate cyclase results in decreased cAMP levels, leading to the closure of voltage-gated calcium channels and the opening of potassium channels. These changes result in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, thereby diminishing pain signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Meptazinol have been observed to change over time. Meptazinol exhibits a rapid onset of action, with peak analgesic effects occurring within 30 to 60 minutes. The duration of action is relatively short, lasting about 3 to 4 hours. Meptazinol is rapidly metabolized to its glucuronide conjugate and excreted in the urine. Long-term studies have shown that Meptazinol does not lead to significant respiratory depression or hypercapnia, making it a safer option for postoperative pain management .
Dosage Effects in Animal Models
In animal models, the effects of Meptazinol vary with different dosages. Studies have shown that Meptazinol exhibits dose-dependent analgesic effects, with higher doses providing greater pain relief. At high doses, Meptazinol can cause adverse effects such as vomiting and gastrointestinal disturbances. The narcotic antagonist properties of Meptazinol have been demonstrated in various animal models, including the appearance of withdrawal symptoms in morphine-dependent monkeys .
Metabolic Pathways
Meptazinol is primarily metabolized in the liver through glucuronidation. The major metabolic pathway involves the conjugation of Meptazinol with glucuronic acid to form a glucuronide conjugate, which is then excreted in the urine. This rapid metabolism contributes to the short duration of action of Meptazinol. The involvement of liver enzymes such as UDP-glucuronosyltransferase in the metabolism of Meptazinol is crucial for its biotransformation and elimination .
Transport and Distribution
Meptazinol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. Meptazinol’s ability to cross the blood-brain barrier allows it to exert its analgesic effects on the central nervous system. The distribution of Meptazinol within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of transporters and binding proteins .
Subcellular Localization
The subcellular localization of Meptazinol is primarily within the central nervous system, where it exerts its analgesic effects by binding to opioid receptors on neuronal membranes. Meptazinol’s localization to specific compartments within neurons, such as synaptic vesicles and the plasma membrane, is essential for its function. Post-translational modifications, such as phosphorylation, may also play a role in directing Meptazinol to its target sites within cells .
特性
IUPAC Name |
3-(3-ethyl-1-methylazepan-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLICHNCFTLFZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59263-76-2 (hydrochloride) | |
| Record name | Meptazinol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048543 | |
| Record name | Meptazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54340-58-8 | |
| Record name | Meptazinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meptazinol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meptazinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meptazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meptazinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPTAZINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Y7S5JKZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of meptazinol?
A1: Meptazinol exhibits its analgesic effects primarily through its interaction with opioid receptors, specifically the mu-1 subtype. [] This interaction triggers a cascade of downstream effects, ultimately leading to pain relief.
Q2: Does meptazinol possess any other mechanisms of action besides opioid receptor agonism?
A2: Yes, research suggests that meptazinol may also exert analgesic effects through a cholinergic component. [, , ] This involves the inhibition of cholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased acetylcholine levels and potential analgesic effects. []
Q3: How does meptazinol's action compare to other opioid analgesics like morphine?
A3: While meptazinol acts on opioid receptors like morphine, it is considered a partial agonist, meaning it elicits a weaker response compared to full agonists like morphine. [] Additionally, meptazinol demonstrates a lower respiratory depressant effect than morphine. [, ]
Q4: Does meptazinol possess any antagonistic activity at opioid receptors?
A4: Interestingly, while primarily an agonist, studies have revealed that meptazinol can act as a functional antagonist, particularly in the guinea-pig ileum and mouse vas deferens models. [] This suggests a complex interaction with opioid receptors, potentially contributing to its unique pharmacological profile.
Q5: How does the stereochemistry of meptazinol influence its activity?
A5: The two enantiomers of meptazinol, (+) and (-)-meptazinol, exhibit different pharmacological profiles. For instance, (+)-meptazinol has been associated with hyperalgesia and detrimental effects in hemorrhagic shock models, while (-)-meptazinol displayed beneficial effects in the same models. [, ] This emphasizes the importance of stereochemistry in determining meptazinol's activity.
Q6: Can the analgesic effects of meptazinol be reversed?
A6: Research indicates that the analgesic effects of meptazinol can be reversed by the opioid antagonist naloxone, supporting its primary mechanism of action involving opioid receptors. [, ]
Q7: What is the molecular formula and weight of meptazinol?
A7: The molecular formula of meptazinol is C15H23NO2, and its molecular weight is 249.35 g/mol.
Q8: Is there any information available on the material compatibility and stability of meptazinol?
A8: While the provided research focuses primarily on the pharmacological aspects of meptazinol, information regarding its material compatibility and stability under various conditions would require further investigation.
Q9: What is the half-life of meptazinol?
A9: The elimination half-life of meptazinol has been reported to be around 3.4 hours. []
Q10: How does liver disease affect the pharmacokinetics of meptazinol?
A10: Studies have shown that patients with cirrhosis exhibit enhanced oral bioavailability of meptazinol, likely due to impaired first-pass metabolism. [] This highlights the importance of considering liver function when administering meptazinol.
Q11: What animal models have been employed to study the analgesic effects of meptazinol?
A11: Researchers have utilized various animal models to investigate the analgesic properties of meptazinol, including the mouse writhing test, rat tail-flick assay, and carrageenan-induced thermal hyperalgesia in rats. [, ] These models provide insights into the compound's efficacy in different pain states.
Q12: Has meptazinol been evaluated in clinical trials for pain management?
A12: Yes, several clinical trials have assessed the efficacy of meptazinol for various pain conditions. For instance, meptazinol has been studied for postoperative pain management after procedures such as total abdominal hysterectomy and major abdominal surgery. [, ]
Q13: What are the reported clinical effects of meptazinol compared to other analgesics?
A13: In clinical trials, meptazinol demonstrated comparable analgesic efficacy to other opioids such as morphine, pentazocine, and pethidine. [, , , , ]
Q14: Are there any reported side effects associated with meptazinol administration?
A14: While a comprehensive discussion of side effects is outside the scope of this scientific overview, it's important to acknowledge that clinical trials have reported side effects associated with meptazinol, including nausea and vomiting. [, , , , ]
Q15: What is known about the toxicity profile of meptazinol?
A15: While the provided research offers valuable information on meptazinol's pharmacology, a thorough evaluation of its toxicological profile would require further investigation and access to comprehensive safety data.
Q16: Has meptazinol been explored for applications beyond analgesia?
A16: Interestingly, research suggests that meptazinol might possess antiarrhythmic properties, potentially due to its effects on cardiac muscle action potentials. []
Q17: Have any derivatives of meptazinol been investigated?
A17: Yes, researchers have explored the synthesis and evaluation of meptazinol derivatives, such as bis-(-)-nor-meptazinol derivatives, which have shown potential as acetylcholinesterase inhibitors. [, ] This highlights the potential for developing novel therapeutics based on the meptazinol scaffold.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


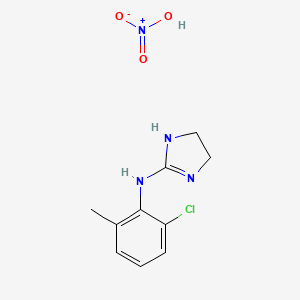
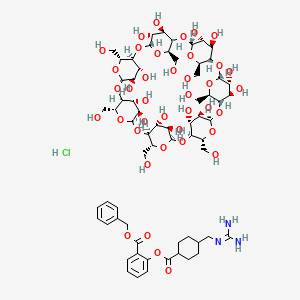



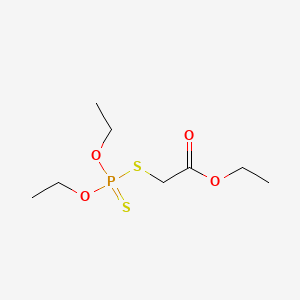
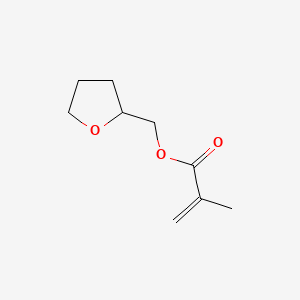
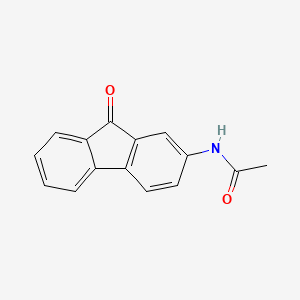


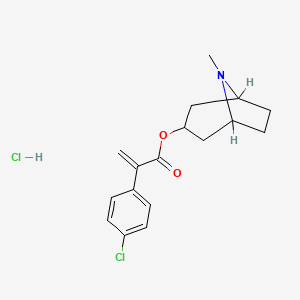

![8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B1207499.png)
